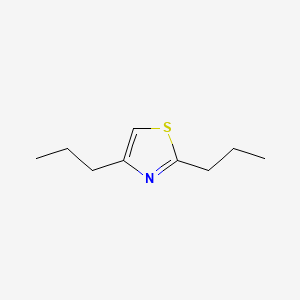

2,4-Dipropylthiazole

Beschreibung

Historical Context and Significance of Thiazole (B1198619) Heterocycles in Chemical Research

The journey of thiazole chemistry began in the late 19th century, and since then, its significance has grown exponentially. bepls.com The thiazole nucleus is a fundamental component of numerous natural products, most notably thiamine (B1217682) (Vitamin B1), which is essential for various metabolic processes. Its presence in a wide array of biologically active compounds has spurred extensive research, leading to the development of numerous pharmaceuticals. Thiazole derivatives have demonstrated a broad spectrum of therapeutic activities, solidifying their importance in drug discovery and development. bepls.com

Structural and Electronic Characteristics of Thiazole Ring Systems

The thiazole ring is a planar, five-membered heterocycle with the molecular formula C₃H₃NS. It is characterized by its aromaticity, arising from the delocalization of six π-electrons over the ring system. This aromatic character imparts significant stability to the molecule. The presence of both a sulfur and a nitrogen atom in the ring creates a unique electronic environment. The nitrogen atom acts as a weak base, while the sulfur atom influences the ring's reactivity. The electron distribution within the thiazole ring makes it susceptible to both electrophilic and nucleophilic attack at different positions, allowing for a wide range of chemical modifications.

Overview of 2,4-Disubstituted Thiazoles in Academic Literature

Thiazoles substituted at the 2 and 4 positions represent a significant and extensively studied class of derivatives. mdpi.comresearchgate.netnih.gov The functionalization at these specific positions allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its biological activity and physical characteristics. Academic literature is replete with studies on 2,4-disubstituted thiazoles, exploring their synthesis through various methodologies, with the Hantzsch thiazole synthesis being a classical and still widely used method. mdpi.com Research has demonstrated that the nature of the substituents at the C2 and C4 positions plays a crucial role in determining the compound's potential applications, which span from medicinal chemistry to materials science. researchgate.netresearchgate.net

Specific Research Focus on 2,4-Dipropylthiazole within Thiazole Derivatives

In contrast to the extensive research on many other 2,4-disubstituted thiazoles, dedicated scientific literature focusing specifically on this compound is notably limited. hmdb.cafoodb.ca Chemical databases confirm its existence and provide basic physicochemical properties. chemspider.comepa.gov However, in-depth studies detailing its synthesis, specific reactivity, and potential applications are scarce.

Based on the general understanding of 2,4-dialkylthiazoles, it can be inferred that the two propyl groups in this compound would increase its lipophilicity compared to smaller alkyl-substituted or unsubstituted thiazoles. This characteristic could influence its solubility and potential interactions with biological membranes. The electron-donating nature of the propyl groups would also be expected to modulate the electronic properties of the thiazole ring, potentially affecting its reactivity in chemical transformations. The lack of extensive research presents an opportunity for future investigations into the unique properties and potential uses of this specific thiazole derivative.

Interactive Data Tables

Below are tables summarizing key information for this compound and the general properties of the Thiazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NS | chemspider.com |

| Average Mass | 169.286 Da | chemspider.com |

| Monoisotopic Mass | 169.092520 Da | chemspider.com |

| CAS Number | 41981-74-2 | chemspider.com |

| Classification | 2,4-Disubstituted Thiazole | hmdb.cafoodb.ca |

Table 2: General Characteristics of the Thiazole Ring

| Characteristic | Description | Source |

| Structure | Five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. | |

| Aromaticity | Possesses aromatic character due to the delocalization of 6 π-electrons. | |

| Reactivity | Can undergo electrophilic substitution (preferentially at C5), nucleophilic substitution, and reactions involving the heteroatoms. | |

| Basicity | The nitrogen atom imparts weak basic properties to the ring. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

41981-74-2 |

|---|---|

Molekularformel |

C9H15NS |

Molekulargewicht |

169.29 g/mol |

IUPAC-Name |

2,4-dipropyl-1,3-thiazole |

InChI |

InChI=1S/C9H15NS/c1-3-5-8-7-11-9(10-8)6-4-2/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

WPDYXNPBUUNZHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CSC(=N1)CCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,4 Dipropylthiazole and Analogs

Classical and Modern Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole nucleus can be achieved through several cyclization strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. encyclopedia.pubsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net The general mechanism begins with an S-nucleophilic attack from the thioamide sulfur onto the α-carbon of the haloketone, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon. youtube.comchemhelpasap.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. chemhelpasap.com

This classical method is widely used to obtain thiazoles with alkyl, aryl, or other substituents at the 2, 4, or 5 positions. encyclopedia.pub Numerous modifications have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis. These include performing the reaction under solvent-free conditions, often with grinding, which can lead to shorter reaction times, higher yields, and simpler workups. tandfonline.comscispace.com Microwave-assisted Hantzsch synthesis has also been shown to significantly accelerate the reaction. nih.gov Furthermore, catalysts such as silica-supported tungstosilicic acid have been employed to facilitate the reaction under greener conditions. mdpi.com

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and multicomponent reactions (MCRs) for thiazole synthesis. scispace.com These strategies are highly valued as they combine several synthetic steps into a single operation without the need to isolate intermediates, thus saving time, reagents, and solvents. nih.gov

Several one-pot procedures for synthesizing 2,4-disubstituted thiazoles have been reported. A notable example is a three-component reaction involving aldehydes, α-bromoketones, and thiosemicarbazide, which can be performed by simple grinding under solvent- and catalyst-free conditions, offering high yields and environmental benefits. tandfonline.com Another innovative approach involves a gold(I)-catalyzed one-pot synthesis from terminal alkynes and thioamides at room temperature, which proceeds through a sulfonyloxymethyl ketone intermediate. scispace.com Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the formation of thiazole derivatives under mild conditions, showcasing the growing interface between biocatalysis and organic synthesis. mdpi.comnih.gov

While the Hantzsch synthesis is dominant, several other classical methods provide access to differently substituted thiazoles.

Gabriel Synthesis : This method involves the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide, at elevated temperatures to yield 2,5-disubstituted thiazoles. encyclopedia.pubanalis.com.mytandfonline.com

Cook-Heilbron Synthesis : This pathway is particularly useful for preparing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govpharmaguideline.comwikipedia.orgwikipedia.org The reaction proceeds at room temperature and can be performed in aqueous conditions. wikipedia.org

Tcherniac's Synthesis : This method produces 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones with acid. pharmaguideline.com

Table 1: Comparison of Major Thiazole Synthesis Pathways

| Synthesis Method | Key Reactants | Primary Product Type | General Conditions |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide/Thiourea (B124793) | 2,4- and/or 5-Substituted Thiazoles | Reflux in alcohol, can be modified (microwave, solvent-free). encyclopedia.pubchemhelpasap.comscispace.com |

| Gabriel Synthesis | α-Acylaminoketone + Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | High temperature (e.g., 170 °C). encyclopedia.pubnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | Mild, often room temperature. pharmaguideline.comwikipedia.org |

Regioselective Synthesis of 2,4-Disubstituted Thiazoles

Controlling the position of substituents (regioselectivity) on the thiazole ring is a significant challenge in synthetic design. In the context of the Hantzsch synthesis for a 2,4-disubstituted thiazole, the substitution pattern is directly determined by the choice of the two main precursors. The substituent at the 2-position originates from the thioamide, while the substituent at the 4-position is derived from the α-haloketone.

For instance, the reaction of an N-monosubstituted thiourea with an α-haloketone typically yields a 2-(N-substituted amino)thiazole. However, research has shown that altering the reaction conditions can change this outcome. Conducting the condensation in a strongly acidic medium can lead to the formation of a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole, thereby demonstrating a shift in regioselectivity. rsc.org

Advanced methods have emerged to achieve even greater control. Palladium-catalyzed direct C-H activation offers a powerful tool for the regioselective functionalization of a pre-formed thiazole ring. rsc.orgnih.gov This strategy allows for the sequential and programmed introduction of substituents at specific positions (C2, C4, or C5), providing access to complex, multifunctionalized thiazole derivatives that are difficult to obtain through classical cyclization methods. rsc.orgnih.gov

Precursor Selection and Building Block Utility in 2,4-Dipropylthiazole Synthesis

The synthesis of a specific compound like this compound via the classical Hantzsch pathway requires a careful selection of precursors to ensure the correct placement of the two propyl groups.

The general principle of the Hantzsch synthesis dictates that the thioamide provides the C2-substituent and the N1 and S atoms, while the α-haloketone supplies the C4-substituent and the C4-C5 fragment of the ring. encyclopedia.pubnih.gov To synthesize this compound, the following building blocks would be required:

Thiobutyramide (Butanethioamide) : This thioamide contains a propyl group attached to the carbon of the C=S bond. It serves as the source for the propyl group at the 2-position of the thiazole ring.

3-Halo-4-heptanone : This α-haloketone features a propyl group adjacent to the carbonyl group. For example, 3-bromo-4-heptanone would be a suitable precursor. This molecule provides the carbon backbone for positions 4 and 5, with the propyl group becoming the substituent at the 4-position.

The reaction between these two specific precursors under Hantzsch conditions would lead to the regioselective formation of this compound.

Table 2: Precursors for the Hantzsch Synthesis of this compound

| Precursor | Chemical Structure | Role in Synthesis | Resulting Fragment in Product |

|---|---|---|---|

| Thiobutyramide | CH₃CH₂CH₂C(=S)NH₂ | Provides the N-C-S fragment | Propyl group at C2 position |

| 3-Bromo-4-heptanone | CH₃CH₂CH₂C(=O)CH(Br)CH₂CH₃ | Provides the C-C fragment | Propyl group at C4 position |

Advanced Synthetic Strategies for Alkyl-Substituted Thiazoles

Beyond the classical methods, a range of advanced strategies have been developed for the synthesis of alkyl-substituted thiazoles, often focusing on milder conditions, higher efficiency, and novel reactivity.

Catalytic methods are at the forefront of modern synthesis. Copper-catalyzed cyclizations, for example, can be used to construct the thiazole ring from components like oximes, anhydrides, and potassium thiocyanate. nih.govorganic-chemistry.org These methods often exhibit good functional group tolerance under mild conditions. organic-chemistry.org Domino reactions, which involve a cascade of consecutive transformations, allow for the rapid assembly of complex thiazoles from simple starting materials. nih.gov For instance, a domino alkylation-cyclization of propargyl bromides with thioureas can produce 2-aminothiazoles efficiently under microwave irradiation. nih.govorganic-chemistry.org

Green and sustainable approaches are also gaining prominence. This includes the use of electrochemical oxidative cyclization of enaminones with thioamides, which avoids the need for metal catalysts and chemical oxidants. organic-chemistry.org The development of reactions in environmentally benign solvents like water or under entirely solvent-free conditions represents a significant step forward in sustainable chemical synthesis. organic-chemistry.org Direct arylation and alkenylation reactions catalyzed by palladium are powerful tools for the late-stage functionalization of the thiazole core, allowing for the precise installation of substituents without needing to construct the ring from scratch. rsc.orgnih.govnih.gov

Catalytic Methods in Thiazole Synthesis

Catalysis has revolutionized thiazole synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. chemrxiv.org Various catalysts, including transition metals and Brønsted acids, have been effectively employed.

Transition-Metal Catalysis: Palladium and copper catalysts have been instrumental in the synthesis of 2,4-disubstituted thiazoles. For instance, a palladium/copper co-catalytic system has been developed for the direct arylation of 4-aryl/alkyl oxazoles to produce 2,4-disubstituted oxazoles, a method that can be conceptually extended to thiazole synthesis. innovareacademics.in Palladium catalysis has also been effective in the [3+2] cycloaddition reaction of thiobenzoyl group derivatives with sulfoxonium ylides to form 2,4-diarylthiazoles under mild conditions. chemrxiv.org While these examples focus on aryl substituents, the principles can be adapted for alkyl-substituted thiazoles like this compound.

Rhodium catalysts have been utilized for the selective alkenylation of thiazoles, which can be a pathway to introduce alkyl chains after subsequent reduction. mdpi.com Iron-catalyzed synthesis of substituted thiazoles from enamines and elemental sulfur represents another transition-metal-catalyzed approach. researchgate.net

Brønsted Acid Catalysis: Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the cyclization of α-diazoketones with thioamides or thioureas. nih.govresearchgate.net This metal-free approach provides a mild and efficient route to 2,4-disubstituted thiazoles. nih.govresearchgate.net The reaction of benzylamines, acetophenones, and sulfur powder under metal-free, Brønsted acid-promoted conditions also yields 2,4-disubstituted thiazoles. researchgate.net

A summary of representative catalytic methods for the synthesis of 2,4-disubstituted thiazoles is presented in the table below.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₄ / CuI | 4-substituted oxazole, Aryl bromide | 2,4-disubstituted oxazole | High functional group tolerance, rapid reaction. innovareacademics.in |

| Palladium catalyst | Thiobenzoyl derivative, Sulfoxonium ylide | 2,4-diarylthiazole | Milder conditions, moderate to high yields. chemrxiv.org |

| Trifluoromethanesulfonic acid (TfOH) | α-diazoketone, (Thio)amide/thiourea | 2,4-disubstituted oxazole/thiazole | Metal-free, mild reaction conditions. nih.govresearchgate.net |

| Iron catalyst | Enamine, Elemental sulfur | Substituted thiazole | Utilizes elemental sulfur. researchgate.net |

Green Chemistry Approaches for Thiazole Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazoles to minimize environmental impact. researchgate.net These approaches focus on the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net One-pot, microwave-assisted synthesis of 2,4-disubstituted thiazoles has been developed, which can eliminate the need for solvents and catalysts, contributing to a more sustainable process. chemrxiv.org

Use of Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a key aspect of green chemistry. Water, glycerol, and ionic liquids have been successfully used as solvents for thiazole synthesis. researchgate.netresearchgate.net For example, the synthesis of 2,4-diphenyl thiazole analogs has been achieved through a cyclization reaction in water. researchgate.net Deep eutectic solvents (DESs), which are biodegradable and have low volatility, have also been employed as both solvents and catalysts in the synthesis of thiazolidine-2,4-dione derivatives. nih.gov

Solvent-Free and Catalyst-Free Methods: Solvent-free (neat) conditions, often combined with techniques like grinding, represent a highly efficient and environmentally friendly approach. mdpi.com The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved in excellent yields by grinding thioamides with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) at room temperature. mdpi.com Such mechanochemical methods reduce waste and energy consumption.

The following table summarizes some green chemistry approaches applicable to thiazole synthesis.

| Green Approach | Technique/Solvent | Reactants Example | Key Advantages |

| Microwave Synthesis | Microwave irradiation | α-haloketone, Thioamide | Reduced reaction time, increased yield, often solvent-free. chemrxiv.org |

| Green Solvents | Water | Ethyl benzoylacetate derivative, Thiobenzamide | Environmentally benign, reduced toxicity. researchgate.net |

| Green Solvents | Glycerol | Various | Biodegradable, non-toxic solvent. researchgate.net |

| Green Solvents | Deep Eutectic Solvents (DES) | Aldehyde, Thiazolidinedione | Acts as both solvent and catalyst, biodegradable. nih.gov |

| Solvent-Free | Grinding | Thioamide, NBS, Alumina | High efficiency, short reaction time, no solvent waste. mdpi.com |

Synthetic Challenges and Future Directions in this compound Preparation

While numerous methods exist for the synthesis of substituted thiazoles, the preparation of a specific, relatively simple molecule like this compound presents its own set of challenges. The low polarity and potential for similar boiling points of starting materials and products can complicate purification. Furthermore, achieving regioselectivity in reactions involving unsymmetrical precursors remains a key challenge. mdpi.com

One of the significant hurdles in heterocyclic chemistry is the selective functionalization of C-H bonds. mdpi.com For a pre-formed thiazole ring, selectively introducing a propyl group at the C2 or C4 position without affecting the other positions requires precise control. Catalyst-controlled regioselective C-H alkenylation has been a subject of research, which could be a potential route for introducing alkyl groups. mdpi.com

Future developments in the synthesis of this compound and other heterocycles are likely to be driven by automation and artificial intelligence (AI). Automated synthesis platforms can accelerate the optimization of reaction conditions and the rapid synthesis of compound libraries. researchgate.net Machine learning and AI algorithms are being developed to predict reaction outcomes and identify novel synthetic pathways, which could lead to more efficient and sustainable methods for producing specific target molecules like this compound. Flow chemistry is another emerging technology that offers precise control over reaction parameters, leading to improved yields and purity, and is well-suited for automation. researchgate.net The integration of these technologies holds the promise of overcoming current synthetic challenges and enabling the on-demand synthesis of a wide range of heterocyclic compounds.

Chemical Reactivity and Transformation Mechanisms of 2,4 Dipropylthiazole

Electrophilic Aromatic Substitution Reactions of the Thiazole (B1198619) Ring

The thiazole ring can undergo electrophilic aromatic substitution (SEAr), although it is generally less reactive than benzene. The substitution pattern is dictated by the inherent electronic properties of the heterocycle and the influence of substituents. In the case of 2,4-disubstituted thiazoles, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. The presence of two electron-donating propyl groups at the C2 and C4 positions further activates the C5 position towards electrophiles.

Common electrophilic substitution reactions applicable to the 2,4-dipropylthiazole ring include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination would be expected to yield 5-bromo-2,4-dipropylthiazole. Activating groups are often required for these substitutions to proceed efficiently on the thiazole ring. wikipedia.org

The general mechanism involves the attack of the π-electrons of the thiazole ring on an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The positive charge in this intermediate is delocalized over the ring. The final step is the loss of a proton from the C5 position to restore the aromaticity of the thiazole ring. masterorganicchemistry.com The electron-donating nature of the propyl groups helps to stabilize the carbocation intermediate, thus facilitating the reaction. mnstate.eduwikipedia.org

| Reaction Type | Typical Reagents | Expected Product | Reference |

|---|---|---|---|

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 5-Bromo-2,4-dipropylthiazole | |

| Nitration | Nitric acid / Sulfuric acid (HNO₃/H₂SO₄) | 5-Nitro-2,4-dipropylthiazole | |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 5-Acyl-2,4-dipropylthiazole |

Nucleophilic Additions and Substitutions on Thiazole Derivatives

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is less common than electrophilic substitution and generally requires the presence of a good leaving group and often strong electron-withdrawing groups to activate the ring, which are absent in this compound. However, derivatization of this compound to include a leaving group (such as a halogen) at the C2 or C5 position could enable SNAr reactions. nih.gov

Another important reaction is the alkylation at the ring nitrogen atom. The nitrogen in the thiazole ring can act as a nucleophile, reacting with alkyl halides to form N-alkyl thiazolium salts. wikipedia.org For this compound, this would result in a 3-alkyl-2,4-dipropylthiazolium salt. These thiazolium salts are precursors to N-heterocyclic carbenes, which are important in organocatalysis. wikipedia.org

Deprotonation of the thiazole ring can also lead to nucleophilic character. While the C2 proton is the most acidic in unsubstituted thiazole, this position is blocked in this compound. wikipedia.org The C5 proton would be the next most likely site for deprotonation by a strong base (e.g., organolithium reagents), generating a C5-lithiated species that can act as a nucleophile in subsequent reactions.

Reactions Involving the Propyl Side Chains

The propyl groups attached to the thiazole ring are not inert and can participate in a variety of chemical transformations. The carbon atoms of the alkyl chains directly attached to the thiazole ring (the α-carbons) are analogous to benzylic positions and exhibit enhanced reactivity. libretexts.org

The α-carbons of the propyl side chains are susceptible to free-radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the α-position of one or both propyl groups. mnstate.eduyoutube.com This reaction proceeds via a resonance-stabilized radical intermediate, which accounts for the selectivity at the "benzylic-like" position. libretexts.org The resulting haloalkylthiazoles are versatile intermediates for further synthetic modifications, such as nucleophilic substitution or elimination reactions.

| Reaction Type | Position | Typical Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Radical Bromination | α-carbon of C2-propyl or C4-propyl chain | N-Bromosuccinimide (NBS), light/peroxide | 2-(1-Bromopropyl)-4-propylthiazole and/or 4-(1-Bromopropyl)-2-propylthiazole | mnstate.eduyoutube.com |

The alkyl side chains can be oxidized under vigorous conditions. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the propyl groups to carboxylic acids. libretexts.org This reaction typically requires the α-carbon to have at least one hydrogen atom. libretexts.orglibretexts.org The entire alkyl chain is cleaved, leaving a carboxyl group directly attached to the thiazole ring. Thus, oxidation of this compound could yield thiazole-2,4-dicarboxylic acid. This transformation is significant as it converts electron-donating alkyl groups into electron-withdrawing carboxyl groups, fundamentally altering the electronic properties and reactivity of the thiazole ring. libretexts.org

Reduction of the propyl side chains is not a typical reaction unless they are first functionalized to a group that is susceptible to reduction, such as a ketone or an alkene. If, for example, the side chain were oxidized to a ketone, it could then be reduced back to an alcohol or fully to an alkane via reactions like the Wolff-Kishner reduction. libretexts.org

Ring-Opening and Ring-Closing Transformations of Thiazoles

The synthesis of the this compound ring itself is a prime example of a ring-closing transformation. The most common method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. researchgate.netnih.gov This involves the condensation reaction between a thioamide and an α-haloketone. For this compound, this would involve the reaction of thiobutyramide with a 1-halo-2-pentanone.

Thiazole rings can also participate in cycloaddition reactions, which can lead to ring transformations. For example, Diels-Alder reactions with alkynes can occur at high temperatures, often followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org

Ring-opening of the thiazole ring can be achieved under certain reductive conditions. thieme-connect.de For instance, reduction of thiazolium salts with sodium borohydride (B1222165) can lead to thiazolidines, and in some cases, reductive cleavage of the ring can occur. thieme-connect.de Additionally, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can render the ring non-aromatic and more susceptible to ring-opening reactions. wikipedia.org

Investigation of Reaction Mechanisms

The mechanisms underlying the reactivity of this compound are rooted in the principles of physical organic chemistry.

Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The first, rate-determining step is the attack of the thiazole's π-system on the electrophile, forming a high-energy sigma complex. The electron-donating propyl groups at C2 and C4 stabilize this cationic intermediate through inductive effects, thereby increasing the reaction rate compared to unsubstituted thiazole. The second step is a fast deprotonation at C5 to restore aromaticity. masterorganicchemistry.com

Side-Chain Halogenation: The benzylic-like bromination with NBS follows a free-radical chain mechanism. The reaction is initiated by the formation of a bromine radical, which abstracts a hydrogen atom from the α-carbon of a propyl group. This forms a resonance-stabilized thiazolyl-alkyl radical. This radical then reacts with Br₂ (or NBS) to form the brominated product and regenerate a bromine radical, propagating the chain. mnstate.edu The stability of the intermediate radical is key to the selectivity of this reaction. libretexts.org

Ring Formation (Hantzsch Synthesis): The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. nih.gov

Computational Elucidation of Reaction Pathways

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, density functional theory (DFT) calculations on related thiazole derivatives provide significant insights into its probable reaction pathways. These studies help in understanding the molecule's structure, reactivity, and electronic properties.

DFT studies on various 2,4-disubstituted thiazoles reveal that the geometry and electronic distribution of the thiazole ring are key to its reactivity. The electron-donating nature of the propyl groups at the C2 and C4 positions is expected to increase the electron density of the thiazole ring compared to unsubstituted or electron-withdrawing group-substituted thiazoles. This heightened electron density particularly influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity. In the case of this compound, the electron-donating propyl groups would raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and making the molecule more susceptible to electrophilic attack.

Table 1: Calculated Electronic Properties of Substituted Thiazoles (Illustrative)

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Thiazole | None | -6.5 | -0.8 | 5.7 | 1.6 |

| 2,4-Dimethylthiazole | 2-Methyl, 4-Methyl | -6.2 | -0.6 | 5.6 | 1.8 |

| This compound (Predicted) | 2-Propyl, 4-Propyl | -6.1 | -0.5 | 5.6 | 1.9 |

| 2-Phenyl-4-methylthiazole | 2-Phenyl, 4-Methyl | -6.4 | -1.2 | 5.2 | 2.1 |

Note: The values for this compound are predicted based on the trends observed for other alkyl-substituted thiazoles.

Computational models can also predict the most likely sites for chemical reactions. For thiazoles, the C5 position is often susceptible to electrophilic substitution, while the nitrogen atom can be protonated or alkylated. The presence of the propyl groups would further activate the ring towards such transformations.

Intermediate Characterization in Thiazole Transformations

The characterization of reaction intermediates is crucial for understanding the mechanisms of thiazole transformations. While direct spectroscopic observation of intermediates for reactions starting with this compound is scarce, mechanistic studies of thiazole synthesis and functionalization provide a solid basis for predicting the types of intermediates involved.

One of the most fundamental reactions for forming the thiazole ring is the Hantzsch thiazole synthesis. In a hypothetical synthesis of this compound via a Hantzsch-type reaction, the key intermediate would be a hydroxythiazoline formed from the condensation of a thioamide (e.g., thiobutyramide) and an α-haloketone (e.g., 3-bromo-2-pentanone). This intermediate then dehydrates to form the aromatic thiazole ring.

Table 2: Key Intermediates in Thiazole Ring Formation

| Reaction Type | Reactants | Key Intermediate | Product |

|---|---|---|---|

| Hantzsch Synthesis | Thioamide + α-Haloketone | Thioalkylation adduct, then Hydroxythiazoline | Substituted Thiazole |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | Thiazoline-5-thione | Aminothiazole |

In transformations of the pre-formed this compound ring, various intermediates can be envisaged. For instance, in electrophilic substitution at the C5 position, a sigma complex (also known as an arenium ion) would be formed as an intermediate. The stability of this intermediate is enhanced by the electron-donating propyl groups.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for identifying such transient species, often in combination with low-temperature reaction conditions to increase their lifetime.

Cascade and Tandem Reactions Utilizing Thiazole Scaffolds

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. mdpi.com These reactions are highly efficient in terms of atom economy and are increasingly used in the synthesis of complex molecules, including those containing a thiazole core. nih.gov

While specific examples of cascade or tandem reactions starting from a pre-formed this compound scaffold are not widely reported, the general reactivity of the thiazole ring lends itself to such transformations. The thiazole nucleus can act as a building block in multi-step sequences to construct more complex heterocyclic systems.

For instance, a hypothetical tandem reaction could involve the functionalization of the C5 position of this compound, followed by an intramolecular cyclization. An initial Vilsmeier-Haack reaction could introduce a formyl group at the C5 position. This aldehyde could then undergo a condensation reaction with a suitable partner in the same pot, leading to a fused heterocyclic system.

Many cascade reactions focus on the synthesis of the thiazole ring itself. nih.gov For example, a one-pot, three-component reaction between an aldehyde, an amine, and a sulfur source can lead directly to substituted thiazoles. While this does not utilize a pre-existing this compound, it highlights the utility of the thiazole motif in the context of cascade synthesis.

Table 3: Examples of Cascade Reactions in Thiazole Chemistry

| Reaction Name/Type | Description | Starting Materials | Resulting Structure |

|---|---|---|---|

| Ugi/Wittig Cyclization | A four-component reaction to synthesize polysubstituted thiazoles. nih.gov | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Polysubstituted Thiazole |

| Hantzsch-Biginelli Sequential Reaction | A continuous flow synthesis involving Hantzsch thiazole synthesis followed by a Biginelli reaction. | α-Bromoketones, thiourea (B124793), β-ketoesters, aldehydes | 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones |

The development of cascade and tandem reactions involving 2,4-dialkylthiazoles like this compound remains an area with potential for future research, offering efficient pathways to novel and potentially bioactive molecules.

Spectroscopic and Structural Elucidation Studies of 2,4 Dipropylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of 2,4-dipropylthiazole by mapping the chemical environments of its proton and carbon nuclei.

¹H NMR Spectral Analysis for Proton Environments

In the ¹H NMR spectrum of this compound, distinct signals are expected for the single aromatic proton on the thiazole (B1198619) ring and the fourteen protons distributed across the two propyl chains.

The thiazole ring possesses a single proton at the C5 position. This proton is in a unique chemical environment and is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the aromatic nature of the thiazole ring and the presence of adjacent sulfur and nitrogen atoms. For 2,4-disubstituted thiazoles, this H5 proton typically resonates in the downfield region, generally observed between 6.70 and 7.50 ppm. nih.govresearchgate.net

The two propyl groups, one at the C2 position and one at the C4 position, are chemically distinct due to their attachment to different positions on the heterocyclic ring. Each propyl group consists of a terminal methyl (CH₃) group, a central methylene (B1212753) (CH₂) group, and a methylene group (α-CH₂) directly attached to the thiazole ring.

α-Methylene Protons (C2-CH₂ & C4-CH₂): The methylene protons attached directly to the electron-withdrawing thiazole ring are the most deshielded of the propyl chain protons. They are expected to appear as triplets, each split by the adjacent central methylene group. The C2-CH₂ protons would likely appear at a slightly different chemical shift than the C4-CH₂ protons. Predicted shifts are in the range of 2.80-3.10 ppm for the C2-propyl group and 2.60-2.90 ppm for the C4-propyl group.

Central Methylene Protons (β-CH₂): These protons are adjacent to both the α-methylene and the terminal methyl groups. They are expected to appear as a multiplet, specifically a sextet, due to coupling with the two protons on one side and three on the other (n+1 rule). Their chemical shifts are predicted to be in the range of 1.60-1.90 ppm.

Terminal Methyl Protons (γ-CH₃): These are the most shielded protons, located at the end of the alkyl chains. They are expected to appear as triplets, split by the adjacent central methylene group, in the typical alkyl region of 0.90-1.10 ppm.

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 (Thiazole ring) | 6.70 - 7.50 | s (singlet) | - |

| C2-CH ₂-CH₂-CH₃ | 2.80 - 3.10 | t (triplet) | ~7.5 |

| C4-CH ₂-CH₂-CH₃ | 2.60 - 2.90 | t (triplet) | ~7.5 |

| C2-CH₂-CH ₂-CH₃ | 1.60 - 1.90 | sextet | ~7.5 |

| C4-CH₂-CH ₂-CH₃ | 1.60 - 1.90 | sextet | ~7.5 |

| C2-CH₂-CH₂-CH ₃ | 0.90 - 1.10 | t (triplet) | ~7.5 |

| C4-CH₂-CH₂-CH ₃ | 0.90 - 1.10 | t (triplet) | ~7.5 |

Note: Predicted values are based on standard chemical shift tables and data from analogous substituted thiazoles.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are expected: three for the thiazole ring and six for the two propyl chains.

The carbons of the thiazole ring (C2, C4, and C5) are sp²-hybridized and appear in the downfield region of the spectrum. libretexts.org

C2 and C4: These are quaternary carbons bonded to nitrogen and sulfur (for C2) and a propyl group. They are the most deshielded carbons in the molecule. C2 is typically found in the range of 165-175 ppm, while C4, being adjacent to the sulfur atom and substituted with an alkyl group, is expected around 150-160 ppm.

C5: This is the only protonated carbon on the thiazole ring. In similar 2,4-disubstituted thiazoles, its signal appears in the range of 110-120 ppm. mdpi.com

The sp³-hybridized carbons of the two propyl groups appear in the more shielded, upfield region of the spectrum. oregonstate.edu

α-Methylene Carbons (C2-C H₂ & C4-C H₂): These carbons, being directly attached to the heterocyclic ring, are the most deshielded of the alkyl carbons, expected in the 25-40 ppm range.

Central Methylene Carbons (β-C H₂): These carbons are predicted to resonate in the 20-25 ppm range.

Terminal Methyl Carbons (γ-C H₃): These are the most shielded carbons, appearing furthest upfield, typically between 13-15 ppm.

The predicted ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole ring) | 165 - 175 |

| C4 (Thiazole ring) | 150 - 160 |

| C5 (Thiazole ring) | 110 - 120 |

| C H₂ (at C2) | 30 - 40 |

| C H₂ (at C4) | 25 - 35 |

| CH₂-C H₂-CH₃ (at C2) | 20 - 25 |

| CH₂-C H₂-CH₃ (at C4) | 20 - 25 |

| C H₃ (at C2) | 13 - 15 |

| C H₃ (at C4) | 13 - 15 |

Note: Predicted values are based on standard chemical shift tables and data from analogous substituted thiazoles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be instrumental in confirming the structure of the propyl chains. It would show cross-peaks connecting the α-CH₂ protons with the β-CH₂ protons, and the β-CH₂ protons with the terminal γ-CH₃ protons within each propyl group. The absence of any cross-peak for the H5 singlet would confirm its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the H5 proton signal and the C5 carbon signal. It would also correlate the proton signals of the methyl and methylene groups to their respective carbon signals in the propyl chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). HMBC is particularly powerful for establishing the connection between the propyl substituents and the thiazole ring. Key correlations would include a cross-peak from the α-CH₂ protons of the C2-propyl group to the C2 ring carbon, and from the α-CH₂ protons of the C4-propyl group to the C4 and C5 ring carbons. The H5 proton would be expected to show a correlation to the C4 carbon.

The expected key long-range correlations in an HMBC experiment are summarized below.

| Proton | Correlating Carbon(s) |

| H5 | C4, C2 |

| C2-CH ₂ | C2, C4, β-CH₂ carbon, γ-CH₃ carbon |

| C4-CH ₂ | C4, C5, C2, β-CH₂ carbon, γ-CH₃ carbon |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups and provides information about the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Thiazole Ring and Propyl Groups

The IR spectrum of this compound would be characterized by absorptions from both the thiazole ring and the propyl side chains.

Thiazole Ring Vibrations: The aromatic thiazole ring has several characteristic vibrations.

C-H Stretch: The stretching of the C5-H bond is expected to produce a band in the 3050-3150 cm⁻¹ region, which is typical for aromatic C-H bonds. nih.gov

C=N and C=C Stretching: The ring stretching vibrations involving the C=N and C=C double bonds typically appear as a series of bands in the 1650-1450 cm⁻¹ region.

C-S Stretching: The C-S bond vibration is generally weaker and appears in the fingerprint region, often between 850-600 cm⁻¹.

Propyl Group Vibrations: The propyl groups give rise to strong, characteristic alkane absorptions.

C-H Stretching: The sp³ C-H stretching vibrations of the methyl and methylene groups will produce strong, sharp peaks in the 2850-3000 cm⁻¹ range. researchgate.net Specifically, asymmetric and symmetric stretches for CH₃ and CH₂ groups are expected.

C-H Bending: The bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups will appear in the fingerprint region, primarily between 1470-1370 cm⁻¹.

A summary of the expected characteristic IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H Stretch | Thiazole Ring (C5-H) |

| 2850 - 3000 | C-H Stretch | Propyl Groups (Aliphatic) |

| 1650 - 1550 | C=N Stretch | Thiazole Ring |

| 1550 - 1450 | C=C Stretch | Thiazole Ring |

| 1470 - 1450 | C-H Bend (Scissoring) | Propyl Groups (-CH₂-) |

| ~1380 | C-H Bend (Symmetric) | Propyl Groups (-CH₃) |

| 850 - 600 | C-S Stretch | Thiazole Ring |

Note: Predicted values are based on standard IR correlation tables and data from analogous substituted thiazoles.

Conformational Analysis via IR Spectroscopy

Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, conformational flexibility exists due to the rotation of the two propyl groups around their C-C single bonds and the single bonds connecting them to the thiazole ring.

In a hypothetical study, one might monitor the IR spectrum of this compound under varying conditions (e.g., temperature, solvent polarity). The appearance of new bands or changes in the relative intensities of existing bands, especially those related to C-H bending or C-C stretching of the propyl chains, could indicate the presence of multiple stable conformers. However, for flexible alkyl chains like propyl groups, the energy differences between conformers are often small, leading to a complex mixture at room temperature and making distinct spectral separation challenging. No specific conformational analysis of this compound using IR spectroscopy has been reported in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, the nominal molecular weight can be calculated from its chemical formula (C₉H₁₅NS). The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

Upon ionization, typically through electron impact (EI), the molecular ion undergoes fragmentation. The resulting fragment ions provide valuable structural information. For this compound, fragmentation is expected to occur primarily through two mechanisms: cleavage of the thiazole ring and fragmentation of the propyl side chains. The cleavage of the thiazole ring itself is a known fragmentation pathway for substituted thiazoles. nih.gov Additionally, the propyl groups can undergo alpha-cleavage (cleavage of the C-C bond adjacent to the ring) and beta-cleavage, leading to the loss of alkyl radicals. libretexts.orgmiamioh.edu

A proposed fragmentation pattern would include characteristic losses, such as the loss of a methyl radical (CH₃•) or an ethyl radical (C₂H₅•) from the propyl chains. The most stable fragments, often resonance-stabilized, will typically produce the most intense peaks in the spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 169 | [C₉H₁₅NS]⁺ | Molecular Ion (M⁺) |

| 154 | [C₈H₁₂NS]⁺ | Loss of a methyl radical (•CH₃) from a propyl group |

| 140 | [C₇H₁₀NS]⁺ | Loss of an ethyl radical (•C₂H₅) from a propyl group |

| 126 | [C₆H₈NS]⁺ | Loss of a propyl radical (•C₃H₇) |

| Varies | Thiazole ring fragments | Cleavage of the C-S or C-N bonds within the thiazole ring nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₅NS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. nih.gov In studies of other thiazole derivatives, HRMS has been essential for confirming the structures of newly synthesized compounds. nih.gov

Table 2: Theoretical Exact Mass for this compound

| Ion | Chemical Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₉H₁₆NS⁺ | 170.0998 |

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govrsc.org ESI is well-suited for thiazole derivatives and is often coupled with tandem mass spectrometry (MS/MS) to study the fragmentation pathways of the selected precursor ions. nih.govmdpi.com This approach allows for detailed structural elucidation by inducing fragmentation in a controlled manner through collision-induced dissociation (CID). uab.edu

While ESI is common, other techniques like Extractive Electrospray Ionization (EESI) can be employed for the direct analysis of compounds in complex mixtures with minimal sample preparation. frontiersin.org For less polar compounds or those analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) is the standard method, which induces more extensive fragmentation useful for library matching and structural analysis. nih.gov The choice of ionization method depends on the sample's properties and the analytical goal. rsc.orgfrontiersin.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. While no specific crystal structure of this compound has been reported in the searched literature, the principles of its solid-state structure can be understood by examining studies on related thiazole derivatives. nih.govresearchgate.net

Single Crystal X-ray Diffraction of Thiazole Derivatives

The process of single crystal X-ray diffraction involves growing a high-quality single crystal of the compound, mounting it, and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the molecule is built and refined. youtube.com

Numerous thiazole derivatives have been characterized using this technique. researchgate.net For instance, the crystal structure of 2,4-dibromothiazole, a close analogue, has been determined, providing insight into the geometry of the 2,4-disubstituted thiazole ring system. researchgate.net Such studies confirm the planarity of the thiazole ring and reveal the precise orientation of its substituents. nih.govscience.gov

Table 3: Example Crystallographic Data for a Thiazole Derivative (2,4-Dibromothiazole)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fmm2 | researchgate.net |

| a (Å) | 6.700 (10) | researchgate.net |

| b (Å) | 16.21 (3) | researchgate.net |

| c (Å) | 5.516 (8) | researchgate.net |

Crystallographic Disorder and Its Interpretation

Crystallographic disorder is a phenomenon where atoms or entire molecules in a crystal occupy more than one position, leading to an average structure being observed in the electron density map. xray.cz This can be static (molecules are frozen in different orientations at different sites) or dynamic (molecules are moving between positions). xray.cz

A relevant example is the crystal structure of 2,4-dibromothiazole, which exhibits significant disorder. researchgate.net In this structure, the molecules are randomly oriented in one of two opposing directions. This means the sulfur atom at position 1 and the C(5)-H group at position 5 statistically share occupancy at each other's sites in the crystal lattice. Interpreting and modeling this disorder is a critical part of the crystallographic refinement process to achieve an accurate final structure. researchgate.netxray.cz

Intermolecular Interactions in Crystalline States

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. rsc.org These interactions, which include hydrogen bonds, halogen bonds, and π–π stacking, dictate the material's physical properties. nih.gov In thiazole derivatives, the nitrogen atom can act as a hydrogen bond acceptor, forming C-H···N interactions. researchgate.net

The planar thiazole ring can participate in π–π stacking interactions, where the aromatic rings stack on top of each other. researchgate.net The sulfur atom of the thiazole ring can also engage in specific non-covalent interactions due to its electrostatic potential. rsc.org The arrangement of molecules can lead to different packing motifs, such as herringbone or slipped-stack patterns, which are influenced by the nature of the substituents on the thiazole ring. rsc.orgresearchgate.net The comprehensive study of these interactions, often aided by computational tools like Hirshfeld surface analysis, is crucial for understanding and designing crystalline materials with desired properties. bohrium.com

Computational Chemistry Investigations of 2,4 Dipropylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netmdpi.com DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. nih.gov Methods like the B3LYP hybrid functional are commonly employed for organic molecules as they provide accurate results for a large number of compounds. mdpi.com

A fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy. For 2,4-dipropylthiazole, this process would involve finding the minimum energy conformation of the thiazole (B1198619) ring and the rotational positions (dihedral angles) of the two flexible propyl side chains.

The optimization process yields key structural parameters. A hypothetical optimized geometry for this compound, calculated at a typical DFT level like B3LYP/6-31G(d,p), would provide the following types of data.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S1-C2 | 1.75 Å |

| Bond Length | C2-N3 | 1.31 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-S1 | 1.72 Å |

| Bond Angle | C5-S1-C2 | 90.5° |

| Bond Angle | S1-C2-N3 | 115.0° |

| Bond Angle | C2-N3-C4 | 110.5° |

| Dihedral Angle | N3-C4-C(propyl)-C(propyl) | -178.5° |

This table presents representative values one might expect from a DFT geometry optimization. Actual values depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscite.ai The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich sulfur and nitrogen atoms of the thiazole ring. The LUMO would likely be distributed across the π-system of the heterocyclic ring. Analysis of the molecular electrostatic potential (MEP) map complements FMO theory by visualizing the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.govmalayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.27 |

This table shows plausible energy values for the frontier orbitals. A larger energy gap generally implies higher molecular stability.

DFT calculations are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data. scielo.org.zanih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts are typically in good agreement with experimental values, aiding in the assignment of complex spectra. nih.gov

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and their corresponding intensities. These computed frequencies help in assigning the absorption bands observed in an experimental FT-IR spectrum to specific molecular motions, such as C-H stretches or ring vibrations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the maximum absorption wavelengths (λ_max) in a UV-Vis spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. scite.ai

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (H at C5) | 6.95 ppm | 7.01 ppm |

| ¹³C NMR | Chemical Shift (C2) | 168.0 ppm | 169.2 ppm |

| IR | C=N Stretch Frequency | 1540 cm⁻¹ | 1535 cm⁻¹ |

| UV-Vis | λ_max (π → π* transition) | 245 nm | 248 nm |

This table illustrates the typical correlation between DFT-predicted spectroscopic data and experimental measurements.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide deep insights into the chemical reactivity of a molecule. scienceopen.comnih.govrsc.org By analyzing the electronic structure, one can predict how a molecule will behave in a chemical reaction. DFT-based reactivity descriptors, such as condensed Fukui functions and local softness indices, are calculated to identify the most probable sites for nucleophilic, electrophilic, and radical attacks. repositorioinstitucional.mx

For this compound, these calculations would likely identify:

Nucleophilic attack sites: The electron-rich sulfur and nitrogen atoms are potential sites for attack by electrophiles. The specific reactivity would be quantified using the condensed Fukui function f(k)⁻.

Electrophilic attack sites: The C5 carbon of the thiazole ring, being relatively electron-rich and sterically accessible, is a likely site for electrophilic substitution. The f(k)⁺ function would highlight this susceptibility.

Radical attack sites: The f(k)⁰ function would predict the sites most susceptible to radical reactions.

These predictive capabilities allow chemists to design synthetic routes and understand reaction mechanisms before conducting experiments, saving time and resources. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for finding a single lowest-energy structure, Molecular Dynamics (MD) simulations are used to explore the full range of molecular conformations and dynamics over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a virtual movie of the molecule's behavior. nih.gov

For this compound, the two propyl chains are flexible and can adopt numerous conformations. An MD simulation would be invaluable for:

Exploring Conformational Landscapes: Mapping the different spatial arrangements of the propyl groups and the energy barriers between them.

Solvent Effects: Simulating the molecule in different solvents (e.g., water, ethanol) to see how intermolecular interactions affect its preferred shape and dynamics.

Thermodynamic Properties: Calculating properties like the radius of gyration over time to understand the molecule's average size and shape in solution.

These simulations provide a much richer understanding of a molecule's flexibility and behavior in a realistic environment than static quantum chemical calculations alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their properties. nih.gov While often used for biological activity, QSAR can also model physicochemical properties.

In a QSAR study focused on molecular properties, one could build a model for a series of 2,4-disubstituted thiazoles, including this compound. The model would correlate calculated molecular descriptors with an observable property like lipophilicity (logP) or chromatographic retention time.

The process involves:

Calculating a wide range of molecular descriptors for each molecule in the series. These can include constitutional, topological, geometric, and electronic descriptors.

Using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates a subset of these descriptors to the property of interest. nih.gov

Table 4: Representative Molecular Descriptors for this compound for QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Electronic | Dipole Moment | 1.85 D |

| Physicochemical | LogP (Hydrophobicity) | 3.10 |

| Topological | Molecular Connectivity Index (¹χ) | 4.78 |

| Geometrical | Solvent Accessible Surface Area | 415 Ų |

| Geometrical | Molecular Volume | 180 ų |

This table lists examples of molecular descriptors that would be calculated for this compound as part of a QSAR study. These descriptors quantify various aspects of the molecule's structure and are used to predict its properties. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which the intricate processes of chemical reactions can be explored at a molecular level. For the synthesis of thiazole derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states. While specific computational investigations focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles of thiazole formation, particularly through the widely utilized Hantzsch thiazole synthesis, have been the subject of theoretical examination.

The Hantzsch synthesis is a cornerstone in the creation of the thiazole ring, involving the condensation reaction between an α-haloketone and a thioamide. For the formation of this compound, this would involve the reaction of an appropriate α-haloketone and thiobutanamide. The generally accepted mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of a thioether intermediate.

Cyclization: An intramolecular nucleophilic attack then occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. This step leads to the formation of a five-membered ring, a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate, leading to the formation of the aromatic thiazole ring.

Theoretical studies on related thiazole syntheses can provide a model for understanding the energetic landscape of the formation of this compound. For instance, DFT calculations on the synthesis of 2,4-diphenylthiazole (B167676) have been performed, elucidating the geometric parameters and energetic profile of the reaction. While the electronic effects of propyl groups differ from those of phenyl groups, the fundamental mechanistic steps are analogous.

Below is a table summarizing the types of data that are typically generated from such computational studies. The values presented are hypothetical and for illustrative purposes, as specific data for this compound is not available.

Table 1: Hypothetical Calculated Energy Profile for the Hantzsch Synthesis of this compound

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Features |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 (S-C bond formation) | +15.2 | Partially formed S-C bond |

| 3 | Thioether Intermediate | -5.8 | Linear thioether linkage |

| 4 | Transition State 2 (N-C bond formation) | +21.5 | Partially formed N-C bond, tetrahedral carbon |

| 5 | Hydroxylated Thiazoline Intermediate | -12.3 | Five-membered ring with hydroxyl group |

| 6 | Transition State 3 (Dehydration) | +30.1 | Elongated C-O and C-H bonds |

| 7 | Product (this compound) | -25.7 | Planar aromatic thiazole ring |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.

The transition states represent the highest energy points along the reaction coordinate for each elementary step. Computational analysis of these transition states reveals crucial information about the bond-breaking and bond-forming processes. For example, in the transition state for the initial nucleophilic attack, the sulfur-carbon bond is partially formed, and the carbon-halogen bond is partially broken. Similarly, the transition state for the cyclization step would show the nitrogen and carbonyl carbon in close proximity, with the geometry around the carbonyl carbon beginning to distort from trigonal planar to tetrahedral.

While the specific energetic and geometric parameters for the reaction mechanism of this compound remain a subject for future computational investigation, the established frameworks for studying the Hantzsch thiazole synthesis provide a robust foundation for predicting its formation pathway.

Derivatives and Analogs of 2,4 Dipropylthiazole in Chemical Research

Structure-Property Relationship Studies

The relationship between the chemical structure of 2,4-dialkylthiazole analogs and their physicochemical properties is a key area of investigation. By systematically varying the substituents on the thiazole (B1198619) ring and the nature of the alkyl side chains, researchers can deduce how these changes influence properties such as reactivity, solubility, and electronic characteristics.

For example, the introduction of electron-withdrawing groups, such as a carboxylic acid or an amide at the C5 position, is expected to decrease the electron density of the thiazole ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, electron-donating groups would increase the electron density.

The length and branching of the alkyl chains at the C2 and C4 positions have a direct impact on the lipophilicity of the molecule, which can be quantified by parameters like the logarithm of the partition coefficient (logP). An increase in the number of carbon atoms in the alkyl chains will generally lead to a higher logP value, indicating lower water solubility.

While specific structure-property relationship studies on 2,4-dipropylthiazole are not abundant in the literature, studies on related thiazole derivatives provide valuable insights. For instance, in a series of 2,4-diaminothiazole inhibitors, the addition of substituents to the phenyl ketone moiety led to increased inhibitory activity against Cdk5/p25 kinase. nih.gov This highlights the sensitivity of biological activity to structural modifications. Similarly, in a study of 4-phenylthiazole (B157171) analogs, electronic and steric changes were found to significantly impact the molecule's potency as a dual inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase. mdpi.com

Exploration of Thiazole Ring Fusions and Incorporations into Polycyclic Systems

The thiazole ring can be fused with other heterocyclic or carbocyclic rings to create more complex and rigid polycyclic systems. These fused systems often exhibit unique chemical and photophysical properties. A common strategy for constructing fused thiazole systems is to start with a functionalized 2-aminothiazole (B372263) derivative.

For example, 2-aminothiazoles can react with β-ketoesters in a multicomponent reaction to form thiazolo[3,2-a]pyrimidines. semanticscholar.orgfoodb.ca This reaction provides a straightforward route to a class of fused heterocycles with potential applications in medicinal chemistry. The synthesis of novel thiazolo[3,2-a]pyrimidines has been reported, and their antioxidant and cytotoxic activities have been evaluated. libretexts.org

Another approach involves the condensation of 2-aminothiazoles with other bifunctional reagents. For instance, the reaction of 2-aminothiazole with an α-haloketone and an aldehyde in a three-component reaction can also lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. semanticscholar.org

The following table summarizes some examples of the synthesis of fused thiazole systems from 2-aminothiazole precursors.

| Thiazole Precursor | Reagents | Fused Product | Yield (%) | Reference |

| 2-Aminothiazole | Aromatic aldehyde, Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidine derivative | - | semanticscholar.org |

| 2-Phenacylthio-dihydropyrimidine hydrobromide | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidine derivative | - | foodb.ca |

| 2-Aminothiazole | Thiourea (B124793) | Thiazolopyrimidine derivative | Excellent | mdpi.com |

| Dithiooxamide | Aromatic aldehyde | Thiazolo[5,4-d]thiazole | 20-75 | frontiersin.org |

Note: This table illustrates general synthetic routes to fused thiazole systems.

Role of this compound as a Precursor for Complex Heterocyclic Structures

2,4-Dialkylthiazoles, including this compound, can serve as versatile building blocks in organic synthesis for the construction of more complex heterocyclic structures. Their utility as precursors stems from the reactivity of the thiazole ring and the potential for functionalization of the alkyl side chains.

The thiazole nucleus can be incorporated into larger molecules through various coupling reactions. For instance, if a bromo or iodo substituent is introduced onto the thiazole ring, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, allowing for the formation of C-C bonds with other aromatic or heteroaromatic systems.

Furthermore, the 2-amino group in 2-aminothiazole derivatives is a key functional handle for building more elaborate structures. It can react with a variety of electrophiles to form amides, ureas, and other derivatives, which can then undergo further transformations. For example, 2-aminothiazole-5-carboxylic acid derivatives are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.

The synthesis of triazole derivatives is another area where thiazole precursors could be utilized. For example, a 2-hydrazinylthiazole (B183971) derivative could potentially be cyclized to form a thiazolo-fused triazole system. The synthesis of 1,2,4-triazole (B32235) derivatives from various nitrogen-containing precursors is well-established, and these methods could be adapted to use thiazole-containing starting materials. mdpi.comnih.gov

While direct examples of this compound as a precursor are scarce, the chemical principles derived from related 2,4-dialkylthiazoles and functionalized thiazoles strongly suggest its potential as a valuable synthon in the construction of diverse and complex heterocyclic architectures.

Analytical Methodologies for 2,4 Dipropylthiazole in Complex Chemical Systems

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,4-dipropylthiazole from complex samples, enabling its accurate detection and quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as alkylthiazoles. perfumerflavorist.comnih.gov The process involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. mdpi.comphytojournal.com

For the analysis of this compound, a non-polar or medium-polarity capillary column is typically employed. The identification is achieved by comparing the retention time and the mass spectrum of the analyte with those of a reference standard. phytojournal.com The mass spectrum of this compound would exhibit a characteristic molecular ion peak and specific fragmentation patterns resulting from the electron ionization process, allowing for confident identification even in complex mixtures. mdpi.com

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 5% Phenyl-methyl silicone (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides efficient separation of semi-volatile compounds based on boiling point and polarity. mhlw.go.jp |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0-1.5 mL/min | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless (Splitless for trace analysis) | Introduces a precise amount of sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp at 5-10 °C/min to 280 °C (hold 5 min) | Separates compounds based on their differing boiling points and interactions with the stationary phase. nih.gov |

| MS Ion Source Temperature | 230 °C | Maintains compounds in the gas phase for efficient ionization. |

| MS Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |

| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. nih.gov |

| Scan Range | m/z 40-400 | Covers the expected mass-to-charge ratio of this compound and its fragments. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are non-volatile or thermally labile. It is particularly valuable for determining the purity of synthesized this compound and for its quantification in liquid samples. deswater.com The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sfu.ca

For a moderately polar compound like this compound, a reversed-phase HPLC method is most common. d-nb.infonih.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often performed using an ultraviolet-visible (UV-Vis) detector set at a wavelength where the thiazole (B1198619) ring exhibits maximum absorbance. d-nb.inforesearchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size | Separates compounds based on hydrophobicity. researchgate.net |